molecular formula C11H11N3O B8642286 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine CAS No. 181633-45-4

6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine

Cat. No.: B8642286
CAS No.: 181633-45-4
M. Wt: 201.22 g/mol
InChI Key: KWDYKIDWXMMEHC-UHFFFAOYSA-N
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Description

6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, connected through an oxygen atom to another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of efficient catalysts and high-purity reagents is crucial in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-pyridinylboronic acid
  • 3-Methyl-4-[(6-Methyl-3-pyridinyl)oxy]aniline
  • 6-Methoxy-3-pyridinecarboxaldehyde

Uniqueness

6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine is unique due to its specific substitution pattern and the presence of both amino and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

181633-45-4

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-(6-methylpyridin-3-yl)oxypyridin-3-amine

InChI

InChI=1S/C11H11N3O/c1-8-2-4-10(7-13-8)15-11-5-3-9(12)6-14-11/h2-7H,12H2,1H3

InChI Key

KWDYKIDWXMMEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC2=NC=C(C=C2)N

Origin of Product

United States

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